6-ethoxy-N-(3-methyl-1,2-oxazol-5-yl)pyrimidine-4-carboxamide
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Description
Synthesis Analysis
While specific synthesis methods for “6-ethoxy-N-(3-methylisoxazol-5-yl)pyrimidine-4-carboxamide” were not found, a study on the synthesis of isoxazole derivatives provides some insights . Isoxazole derivatives have been synthesized using various methods, and the substitution of various groups on the isoxazole ring imparts different activity .Molecular Structure Analysis
The molecular structure of “6-ethoxy-N-(3-methylisoxazol-5-yl)pyrimidine-4-carboxamide” is characterized by the presence of an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds : A study by Bakhite et al. (2005) detailed the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related compounds, showcasing the utility of ethoxycarbonyl and methylthio substitutions in creating complex heterocyclic frameworks that could be useful in drug discovery and development Bakhite et al., 2005.
Antimicrobial and Analgesic Agents : Abu-Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities, indicating the potential for these compounds in therapeutic applications Abu-Hashem et al., 2020.
Anticancer and Anti-5-Lipoxygenase Agents : Rahmouni et al. (2016) reported on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the importance of structural modifications in enhancing biological activity Rahmouni et al., 2016.
Ionic Liquid-Promoted Synthesis for Antimicrobial Applications : A study by Tiwari et al. (2018) demonstrated the synthesis of novel chromone-pyrimidine coupled derivatives using ionic liquids, which exhibited potent antibacterial and antifungal activities, underscoring the role of innovative synthesis methods in developing new antimicrobial agents Tiwari et al., 2018.
Antiviral Activity of Pyrazolo[1,5-a]pyrimidine Analogues : The research by Hocková et al. (2003) into pyrazolo[1,5-a]pyrimidine analogues of carboxin demonstrated selective inhibitory effects on retroviruses, providing a basis for the development of new antiviral medications Hocková et al., 2003.
Properties
IUPAC Name |
6-ethoxy-N-(3-methyl-1,2-oxazol-5-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-3-17-9-5-8(12-6-13-9)11(16)14-10-4-7(2)15-18-10/h4-6H,3H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAVHOLSOUUMTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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